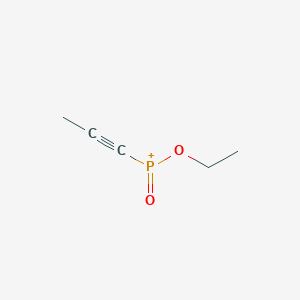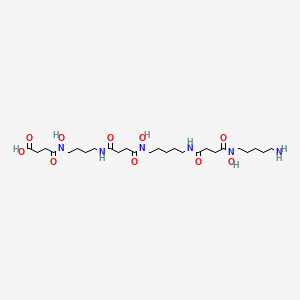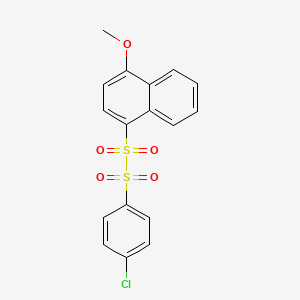
1-(4-Chlorophenyl)-2-(4-methoxynaphthalen-1-yl)-1,1,2,2-tetraoxo-1lambda~6~,2lambda~6~-disulfane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorophenyl)-2-(4-methoxynaphthalen-1-yl)-1,1,2,2-tetraoxo-1lambda~6~,2lambda~6~-disulfane is a complex organic compound characterized by its unique structural features, including a chlorophenyl group, a methoxynaphthyl group, and two tetraoxo-disulfane groups
Méthodes De Préparation
The synthesis of 1-(4-Chlorophenyl)-2-(4-methoxynaphthalen-1-yl)-1,1,2,2-tetraoxo-1lambda~6~,2lambda~6~-disulfane typically involves multi-step organic reactions. One common synthetic route includes:
Starting Materials: The synthesis begins with 4-chlorobenzene and 4-methoxynaphthalene.
Formation of Intermediates: Through a series of reactions such as halogenation, nitration, and reduction, intermediates are formed.
Coupling Reaction: The intermediates undergo coupling reactions under controlled conditions to form the desired compound.
Oxidation: The final step involves the oxidation of the disulfane groups to achieve the tetraoxo state.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-(4-Chlorophenyl)-2-(4-methoxynaphthalen-1-yl)-1,1,2,2-tetraoxo-1lambda~6~,2lambda~6~-disulfane undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under strong oxidizing conditions, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the tetraoxo groups to simpler sulfide or thiol groups.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, breaking down into simpler components.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(4-Chlorophenyl)-2-(4-methoxynaphthalen-1-yl)-1,1,2,2-tetraoxo-1lambda~6~,2lambda~6~-disulfane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to oxidation.
Mécanisme D'action
The mechanism of action of 1-(4-Chlorophenyl)-2-(4-methoxynaphthalen-1-yl)-1,1,2,2-tetraoxo-1lambda~6~,2lambda~6~-disulfane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, 1-(4-Chlorophenyl)-2-(4-methoxynaphthalen-1-yl)-1,1,2,2-tetraoxo-1lambda~6~,2lambda~6~-disulfane is unique due to its specific structural features and the presence of both chlorophenyl and methoxynaphthyl groups. Similar compounds include:
1-(4-Chlorophenyl)-2-(4-methoxynaphthalen-1-yl)-disulfane: Lacks the tetraoxo groups, leading to different chemical properties.
1-(4-Methoxynaphthalen-1-yl)-2-(4-nitrophenyl)-disulfane: Contains a nitrophenyl group instead of a chlorophenyl group, affecting its reactivity and applications.
1-(4-Chlorophenyl)-2-(4-hydroxynaphthalen-1-yl)-disulfane:
These comparisons highlight the unique aspects of this compound, making it a valuable compound for various scientific research applications.
Propriétés
Numéro CAS |
176109-33-4 |
|---|---|
Formule moléculaire |
C17H13ClO5S2 |
Poids moléculaire |
396.9 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)sulfonylsulfonyl-4-methoxynaphthalene |
InChI |
InChI=1S/C17H13ClO5S2/c1-23-16-10-11-17(15-5-3-2-4-14(15)16)25(21,22)24(19,20)13-8-6-12(18)7-9-13/h2-11H,1H3 |
Clé InChI |
XRYGPIJWSKIKIG-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)S(=O)(=O)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pyrido[2,3-d]pyrimidine-2,4-diamine, 6-(bromomethyl)-5-ethyl-](/img/structure/B14272830.png)

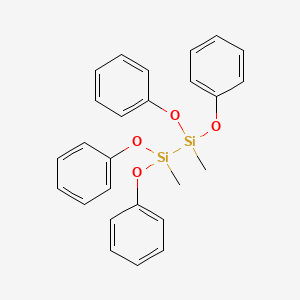
![9-(3,4-Dimethoxyphenyl)-6,7-dimethoxyfuro[3,4-b]quinolin-1(3H)-one](/img/structure/B14272844.png)
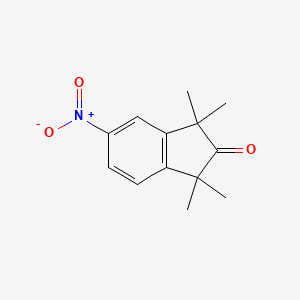
![2,2'-[2-Methyl-2-(prop-2-en-1-yl)-1H-indene-1,3(2H)-diylidene]dipropanedinitrile](/img/structure/B14272870.png)
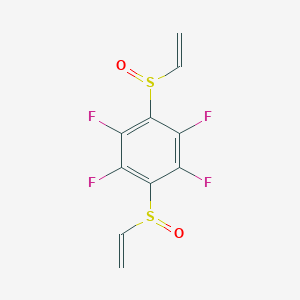
![4'-(5-Methyl-1,3-benzothiazol-2-yl)[1,1'-biphenyl]-4-amine](/img/structure/B14272880.png)

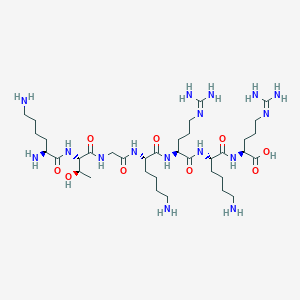
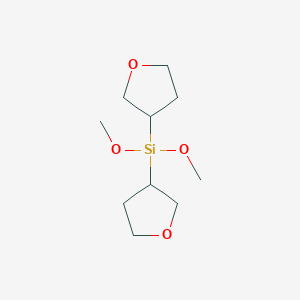
![(Imidazo[1,5-a]pyridin-3-yl)(phenyl)methanone](/img/structure/B14272904.png)
